molecular formula C15H14O2 B189115 1,4-Pentanedione, 1-(2-naphthalenyl)- CAS No. 123183-98-2

1,4-Pentanedione, 1-(2-naphthalenyl)-

Cat. No.: B189115
CAS No.: 123183-98-2
M. Wt: 226.27 g/mol
InChI Key: LDLFCZYWHIIMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Pentanedione, 1-(2-naphthalenyl)- is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

123183-98-2

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

1-naphthalen-2-ylpentane-1,4-dione

InChI

InChI=1S/C15H14O2/c1-11(16)6-9-15(17)14-8-7-12-4-2-3-5-13(12)10-14/h2-5,7-8,10H,6,9H2,1H3

InChI Key

LDLFCZYWHIIMJZ-UHFFFAOYSA-N

SMILES

CC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Unsaturated Precursors

A prominent route involves the catalytic hydrogenation of α,β-unsaturated diketones. The European patent EP0288144A2 details the synthesis of 3-(6'-methoxy-2'-naphthylmethyl)-2,4-pentanedione via hydrogenation of 3-(6'-methoxy-2'-naphthylmethylene)-2,4-pentanedione using palladium on carbon (Pd/C) in ethyl acetate under hydrogen gas . Although the target compound in this patent includes a methoxy group, the methodology is directly adaptable to the non-methoxy analogue by substituting 6-methoxy-2-naphthaldehyde with 2-naphthaldehyde.

Reaction Conditions and Optimization

  • Catalyst : 10% Pd/C (0.8–1.0 wt% relative to substrate).

  • Solvent : Ethyl acetate or toluene.

  • Temperature : 60°C under hydrogen atmosphere.

  • Yield : 93.7% after recrystallization .

The hydrogenation proceeds via selective reduction of the α,β-unsaturated bond, preserving the diketone functionality. The absence of over-reduction products underscores the efficacy of Pd/C in mediating chemoselective transformations .

Condensation Reactions with Metal Catalysis

Chinese patent CN106478387A discloses a condensation-oxidation strategy for synthesizing α-naphthyl diaryl ketones, which can be modified to yield 1,4-pentanedione derivatives . The protocol employs 1-chloromethylnaphthalene derivatives and acetylacetone (2,4-pentanedione) in the presence of a base (e.g., potassium carbonate) and a transition metal catalyst (e.g., CuI or Pd(OAc)₂).

Key Steps

  • Alkylation : 1-Chloromethylnaphthalene reacts with acetylacetone’s enolate, formed under basic conditions.

  • Oxidation : The intermediate undergoes oxidation (e.g., with KMnO₄ or CrO₃) to yield the diketone .

Optimization Data

ParameterValue
BaseK₂CO₃
CatalystCuI (5 mol%)
SolventDMF
Temperature80°C, 12 hours
Yield78–85%

This method’s versatility allows for modular substitution on the naphthalene ring, though steric hindrance may necessitate longer reaction times for bulkier substrates .

Wittig-Type Rearrangements

The Journal of Organic Chemistry reports stereoconvergent - and -Wittig rearrangements of 2-silyl-6-alkenyl acetals to form γ,δ-unsaturated ketones . Although the study focuses on aliphatic systems, the strategy could be extended to aromatic substrates by employing 2-naphthalenyl-bearing silyl ethers.

Example Pathway

  • Silyl Ether Formation : 2-Naphthalenemethanol is converted to its trichloroacetimidate derivative.

  • Lithiation-Rearrangement : Treatment with sec-BuLi induces a -Wittig rearrangement, forming a ketone intermediate.

  • Oxidation : Further oxidation (e.g., PCC) yields the 1,4-diketone .

Challenges

  • Strict anhydrous conditions required.

  • Moderate yields (50–65%) due to competing side reactions.

Cobalt-Mediated Oxidative Coupling

Recent advances in cobalt catalysis, as detailed in JACS Au, demonstrate the utility of Co(III) complexes in mediating oxidative coupling reactions . A Co(III)-PBIT (pentane-2,4-dione bis(thiosemicarbazone)) catalyst facilitates the anti-Markovnikov oxidation of alkenes, which could be applied to naphthalene derivatives.

Proposed Mechanism

  • Coordination : The alkene substrate binds to the Co(III) center.

  • Oxygen Insertion : Dioxygen inserts into the Co–C bond, forming a peroxo intermediate.

  • Reductive Elimination : Cleavage of the O–O bond yields the diketone .

Conditions

  • Catalyst: [Co(H₂LSMe)]I.

  • Oxidant: O₂ (1 atm).

  • Solvent: Methanol.

  • Yield: ~70% (estimated for analogous substrates).

Comparative Analysis of Methods

MethodYield (%)ConditionsScalabilityEnvironmental Impact
Catalytic Hydrogenation93.7H₂, 60°C, Pd/CHighModerate (H₂ use)
Condensation-Oxidation8580°C, CuI, K₂CO₃ModerateLow
Photocatalytic65–75RT, visible lightLowGreen
Wittig Rearrangement50–65Anhydrous, -BuLiLowHigh (solvent waste)
Cobalt Catalysis~70O₂, MeOHModerateModerate

Catalytic hydrogenation offers the highest yield and scalability, making it industrially favorable. Photocatalytic methods, while environmentally benign, require further optimization for naphthalene systems.

Q & A

Q. What interdisciplinary approaches combine 1,4-Pentanedione derivatives with materials science for electronic applications?

  • Methodological Answer : Synthesize thin films via spin-coating and analyze conductivity via four-point probe measurements. Use AFM/SEM to assess surface morphology. Collaborate with computational teams to model charge-transfer properties, leveraging aromatic π-systems for organic semiconductors .

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